molecular formula C21H15ClF3N5O B11468236 8-(4-chlorophenyl)-4,7-dimethyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

8-(4-chlorophenyl)-4,7-dimethyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B11468236
M. Wt: 445.8 g/mol
InChI Key: LJNCFABOVVQKAJ-UHFFFAOYSA-N
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Description

8-(4-chlorophenyl)-4,7-dimethyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[5,1-c][1,2,4]triazine core, substituted with various functional groups such as chlorophenyl, dimethyl, and trifluoromethyl phenyl groups. These structural features contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-chlorophenyl)-4,7-dimethyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

8-(4-chlorophenyl)-4,7-dimethyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often necessitate anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 8-(4-chlorophenyl)-4,7-dimethyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . Additionally, the compound’s ability to interact with DNA and RNA can lead to the disruption of nucleic acid synthesis and function .

Properties

Molecular Formula

C21H15ClF3N5O

Molecular Weight

445.8 g/mol

IUPAC Name

8-(4-chlorophenyl)-4,7-dimethyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

InChI

InChI=1S/C21H15ClF3N5O/c1-11-17(13-6-8-15(22)9-7-13)19-28-27-18(12(2)30(19)29-11)20(31)26-16-5-3-4-14(10-16)21(23,24)25/h3-10H,1-2H3,(H,26,31)

InChI Key

LJNCFABOVVQKAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC2=C(C(=NN12)C)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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